molecular formula C13H17F3N2 B1318159 2-Pyrrolidin-1-yl-2-(3-trifluoromethyl-phenyl)-ethylamine CAS No. 933746-07-7

2-Pyrrolidin-1-yl-2-(3-trifluoromethyl-phenyl)-ethylamine

Cat. No.: B1318159
CAS No.: 933746-07-7
M. Wt: 258.28 g/mol
InChI Key: PPLXHGHETKESBB-UHFFFAOYSA-N
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Description

2-Pyrrolidin-1-yl-2-(3-trifluoromethyl-phenyl)-ethylamine is a synthetic organic compound that features a pyrrolidine ring attached to an ethylamine chain, which is further substituted with a trifluoromethyl-phenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidin-1-yl-2-(3-trifluoromethyl-phenyl)-ethylamine typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.

    Attachment of the Ethylamine Chain: This step often involves nucleophilic substitution reactions where the ethylamine chain is introduced.

    Introduction of the Trifluoromethyl-Phenyl Group: This can be done through Friedel-Crafts alkylation or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine or aromatic sites.

    Reduction: Reduction reactions could target the trifluoromethyl group or other functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while substitution could introduce various functional groups.

Scientific Research Applications

2-Pyrrolidin-1-yl-2-(3-trifluoromethyl-phenyl)-ethylamine may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways or as a ligand in receptor studies.

    Medicine: Possible therapeutic applications, though specific uses would require detailed pharmacological studies.

    Industry: Could be used in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with receptors or enzymes, modulating their activity through binding interactions. The trifluoromethyl group often enhances binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidin-1-yl-2-phenylethylamine: Lacks the trifluoromethyl group, potentially altering its biological activity.

    2-Pyrrolidin-1-yl-2-(4-trifluoromethyl-phenyl)-ethylamine: Similar structure but with a different substitution pattern on the aromatic ring.

Uniqueness

The presence of the trifluoromethyl group in 2-Pyrrolidin-1-yl-2-(3-trifluoromethyl-phenyl)-ethylamine may confer unique properties such as increased lipophilicity, metabolic stability, and potentially enhanced biological activity compared to its analogs.

Properties

IUPAC Name

2-pyrrolidin-1-yl-2-[3-(trifluoromethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2/c14-13(15,16)11-5-3-4-10(8-11)12(9-17)18-6-1-2-7-18/h3-5,8,12H,1-2,6-7,9,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLXHGHETKESBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CN)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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